molecular formula C21H12Cl2FNO B2948758 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339115-06-9

2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile

Cat. No.: B2948758
CAS No.: 339115-06-9
M. Wt: 384.23
InChI Key: ZRKYNGPRWDWZJQ-UHFFFAOYSA-N
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Description

This compound features a dichlorophenyl group (2,4-dichloro substitution) and a fluorobenzoyl-substituted phenyl ring connected via an acetonitrile bridge. Its molecular structure combines halogenated aromatic systems, which are common in bioactive molecules, particularly antifungals and kinase inhibitors. The presence of chlorine and fluorine atoms enhances lipophilicity and metabolic stability, while the nitrile group may participate in hydrogen bonding or act as a bioisostere for other functional groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FNO/c22-16-7-10-18(20(23)11-16)19(12-25)13-1-3-14(4-2-13)21(26)15-5-8-17(24)9-6-15/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKYNGPRWDWZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorobenzonitrile with 4-fluorobenzoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form corresponding amines.

  • Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed:

  • Oxidation: 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetic acid.

  • Reduction: 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]amine.

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

(a) 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile (CAS 339115-18-3)
  • Structural Difference : Replaces the 2,4-dichlorophenyl group with a 4-methylphenyl moiety.
  • Impact : The methyl group increases steric bulk but reduces electron-withdrawing effects compared to chlorine. This may lower binding affinity to hydrophobic enzyme pockets but improve solubility due to reduced halogen content. Molecular weight: 329.37 g/mol; purity: 97% .
(b) 3,4-Dichlorophenylacetonitrile (CAS 3215-64-3)
  • Structural Difference : Chlorine atoms at the 3,4-positions instead of 2,4-positions.
  • Impact : Altered steric and electronic profiles; the 3,4-dichloro configuration may disrupt planar binding interactions compared to the 2,4-isomer. Similarity score: 0.89 .
(c) 2-(4-benzoylphenyl)acetonitrile (CAS 21192-61-0)
  • Structural Difference : Lacks both chlorine and fluorine substituents.
  • Impact : Reduced molecular weight (221.25 g/mol) and lipophilicity. The absence of halogens diminishes metabolic stability but may enhance aqueous solubility. Used in photodynamic therapy studies .

Functional Group Modifications

(a) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2)
  • Structural Difference: Incorporates an amino group and methyl substituent.
  • However, it may also reduce stability under oxidative conditions .
(b) 2-[(2,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
  • Structural Difference : Replaces the fluorobenzoyl group with a sulfanyl and trifluoromethyl group.
  • Impact : The sulfur atom enables disulfide bond formation, while the trifluoromethyl group enhances electron-withdrawing effects. This combination could improve pharmacokinetic properties but increase synthetic complexity .

Pharmacologically Relevant Analogs

(a) Terconazole and Itraconazole
  • Structural Comparison : These antifungals share the 2,4-dichlorophenyl motif but include triazole rings instead of acetonitrile.
  • Impact : The triazole group enhances antifungal activity by binding to cytochrome P450 enzymes. The target compound’s nitrile group may serve a similar role but with distinct kinetics .

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Stability Notes
Target Compound C21H13Cl2FNO 394.25* 2,4-Cl; 4-F-benzoyl Likely light-sensitive
2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile C22H17FNO 329.37 4-Me; 4-F-benzoyl 97% purity; stable at room temp
2-(4-benzoylphenyl)acetonitrile C15H11NO 221.25 Unsubstituted benzoyl Used in photodynamic studies
3,4-Dichlorophenylacetonitrile C8H5Cl2N 202.04 3,4-Cl Similarity score: 0.89

*Estimated based on structural formula.

Biological Activity

2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile, commonly referred to by its chemical structure CID 3738681, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C21H12Cl2FNO. The compound features two aromatic rings substituted with chlorine and fluorine atoms, which are known to influence biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds with halogenated phenyl groups can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use in antibiotic development.
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Anticancer Studies

A study focused on the anticancer properties of related compounds highlighted the importance of halogen substitution in enhancing cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .

Antimicrobial Activity

Research has identified that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for therapeutic applications .

Neuropharmacological Research

Investigations into the neuropharmacological effects of related compounds have revealed potential interactions with neurotransmitter receptors. These compounds may modulate receptor activity, impacting conditions such as anxiety and depression. For example, certain derivatives showed binding affinity to GABA receptors, which are crucial in mediating inhibitory neurotransmission .

Case Studies

StudyFindings
Anticancer Activity In vitro studies demonstrated that halogenated derivatives inhibited proliferation in breast cancer cells (MCF-7) with IC50 values in the micromolar range.
Antimicrobial Efficacy A series of synthesized analogs exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
Neuropharmacological Effects Molecular docking studies revealed potential binding sites on GABA receptors for related compounds, suggesting a mechanism for anxiolytic effects.

Q & A

Q. Basic

  • Proteomics : Acts as a photoaffinity label for crosslinking protein-ligand complexes via UV-induced nitrile-to-ketenimine rearrangement .
  • Receptor Studies : Modulates GABA-A receptor activity in structural analogs, making it a candidate for neurological disorder research .
  • Fluorescent Probes : Derivatives with appended fluorophores (e.g., dansyl groups) track subcellular localization in live-cell imaging .

What experimental design approaches minimize variability in pharmacological activity studies?

Q. Advanced

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., concentration, incubation time) to identify critical factors affecting receptor binding .
  • High-Throughput Screening (HTS) : Uses automated dose-response assays (IC₅₀ determination) with internal controls (e.g., reference inhibitors) to normalize batch effects.
  • QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity, guiding analog synthesis for improved selectivity .

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